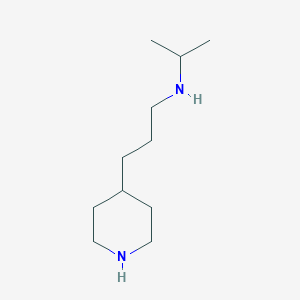
2-Benzofurancarboxaldehyde, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofurancarboxaldehyde, 3-hydroxy- is a chemical compound with the molecular formula C9H6O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxaldehyde, 3-hydroxy- typically involves the functionalization of benzofuran derivatives. One common method includes the selective iodination of benzofuran followed by coupling reactions to introduce the aldehyde group . Another approach involves the reduction of nitrobenzofuran derivatives to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 2-Benzofurancarboxaldehyde, 3-hydroxy- are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for high yield and purity, are likely applied .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzofurancarboxaldehyde, 3-hydroxy- undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Benzofurancarboxaldehyde, 3-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for drug development due to its diverse pharmacological activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Benzofurancarboxaldehyde, 3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, and influence cellular processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzofurancarboxaldehyde
- 3-Hydroxybenzaldehyde
- Benzofuran-2-carboxylic acid
- Benzofuran-3-carboxaldehyde
Uniqueness
2-Benzofurancarboxaldehyde, 3-hydroxy- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzofuran ring with an aldehyde and hydroxyl group makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C9H6O3 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3-hydroxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,11H |
Clé InChI |
AZLDNBOZLZHZLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


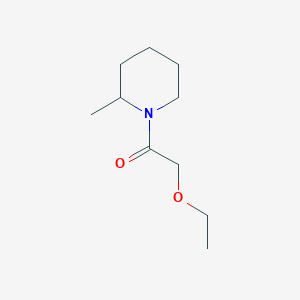
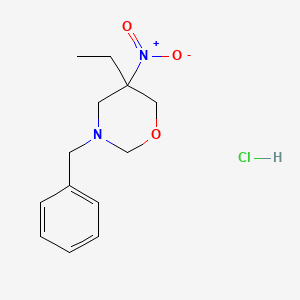


![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
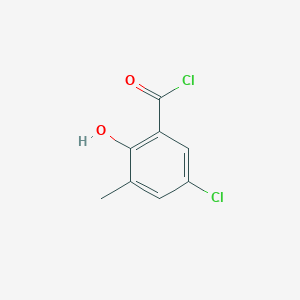
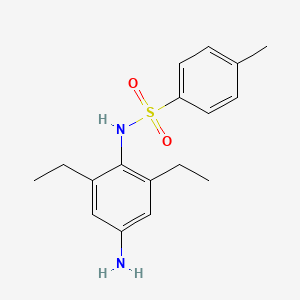
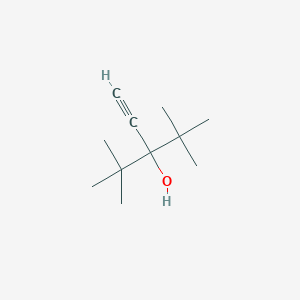
![Benzyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13962909.png)

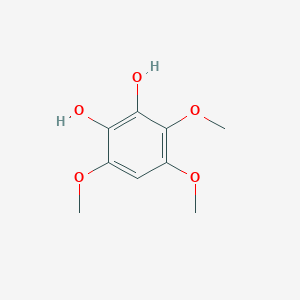
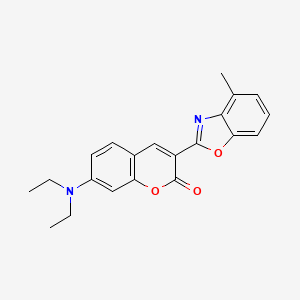
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
